molecular formula C14H18BNO3 B1429211 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1220219-22-6

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1429211
M. Wt: 259.11 g/mol
InChI Key: SEQGLOXOYMXKLY-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound that is often employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . It is often seen as a by-product of the reduction of methyl esters or CO2 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is complex. The compound has a molecular formula of C12H19BN2O3 . The InChI representation of the compound is InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,14H2,1-5H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.10 g/mol . It is usually used without purification although it can be purified by distillation at atmospheric pressure or under reduced pressure .

Scientific Research Applications

  • Synthesis of Novel Copolymers

    • Field : Polymer Chemistry .
    • Application : It is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
    • Results : The results include the creation of novel copolymers with unique optical and electrochemical properties .
  • Organic Intermediate in Drug Synthesis

    • Field : Pharmaceutical Chemistry .
    • Application : It is used as an organic intermediate with borate and sulfonamide groups in drug synthesis .
    • Method : The compound can be synthesized through nucleophilic and amidation reactions .
    • Results : The compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
  • Organic Boron Reagent

    • Field : Organic Chemistry .
    • Application : It is used as an organic boron reagent in organic synthesis .
    • Method : The compound can be used in C-C bond formation, oxidation, and reduction reactions .
    • Results : The results include the formation of new organic compounds with boron-containing functional groups .
  • Synthesis of Boronic Acid Esters

    • Field : Organic Chemistry .
    • Application : It is used in the synthesis of boronic acid esters .
    • Method : The compound can be synthesized through reactions with appropriate alcohols .
    • Results : The results include the formation of boronic acid esters, which are useful intermediates in organic synthesis .
  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry .
    • Application : It is used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : The compound is used in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The results include the formation of new organic compounds with boron-containing functional groups .
  • Synthesis of Fluorenylborolane

    • Field : Organic Chemistry .
    • Application : It is used in the synthesis of fluorenylborolane .
    • Method : The compound can be synthesized through reactions with appropriate alcohols .
    • Results : The results include the formation of fluorenylborolane, which is a useful intermediate in organic synthesis .

properties

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-6-7-12(17-5)10(8-11)9-16/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQGLOXOYMXKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Citations

For This Compound
2
Citations
DY Li, RM Yu, JP Li, DF Yang, Q Pang, HL Li - Catalysts, 2023 - mdpi.com
An improved para-selective C(sp 2 )-H borylation of anisole derivatives is described. The selective borylation is probably dominated by the change in electron density on the aromatic …
Number of citations: 3 www.mdpi.com
S Pinet, V Liautard, M Debiais, M Pucheault - Synthesis, 2017 - thieme-connect.com
A simple metal-free borylation of aryl iodides mediated by a fluoride sp 2 –sp 3 diboron adduct is described. The reaction conditions are compatible with various functional groups. …
Number of citations: 33 www.thieme-connect.com

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